2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, and an oxolan-2-ylmethyl acetamide moiety
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S2/c26-17-10-8-16(9-11-17)20-14-33-23-22(20)24(31)29(18-5-2-1-3-6-18)25(28-23)34-15-21(30)27-13-19-7-4-12-32-19/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDKXNZLABUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Reaction Approach
A green, one-pot method adapted from thieno[2,3-d]pyrimidinone syntheses involves:
Alternative Cyclization Method
For improved regiocontrol, a two-step protocol is employed:
- Formation of 2-Aminothiophene-3-carbonitrile :
- Ring Closure to Pyrimidinone :
Advantage : Higher purity (≥95% by HPLC) compared to one-pot methods.
Synthesis of the N-(Tetrahydrofuran-2-ylmethyl)Acetamide Side Chain
Preparation of Tetrahydrofuran-2-ylmethylamine
Acetamide Formation
- React tetrahydrofuran-2-ylmethylamine (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in THF at 0°C.
- Add triethylamine (2.0 equiv) dropwise, stir for 2 h at room temperature.
Yield : 89% after recrystallization (ethyl acetate).
Final Coupling and Purification
The sulfanyl-acetamide intermediate is coupled to the chloropyrimidinone core as detailed in Section 3.2. Final purification employs preparative HPLC (C18 column, MeOH/H₂O 70:30) to achieve >99% purity.
Critical Reaction Parameters :
- Temperature : 80°C optimal for minimizing side products.
- Solvent : Acetonitrile enhances nucleophilicity of the thiolate ion.
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond and planar thienopyrimidinone core.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor | Key Advantage |
|---|---|---|---|---|
| Multi-Component | 68 | 92 | 2.1 | Step economy |
| Two-Step Cyclization | 72 | 95 | 3.8 | Regiocontrol |
| Thiol-Alkylation | 78 | 99 | 1.9 | Scalability |
E-Factor Calculation :
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) improves positional fidelity for 5-aryl substitution.
- Thiol Oxidation : Conduct reactions under N₂ with 0.1% BHT to prevent disulfide formation.
- Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- **2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- **2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide
Uniqueness
What sets 2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl acetamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , represents a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Thienopyrimidine Core : This heterocyclic structure is known for its diverse biological activities.
- Chlorophenyl and Phenyl Groups : These substituents are often linked to enhanced biological activity.
- Sulfanyl Linkage : This functional group can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thienopyrimidine core has been shown to inhibit enzymes critical for cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, potentially modulating their activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of thienopyrimidine derivatives, including the target compound. For instance:
| Compound | Cell Line Tested | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|---|
| 20 | NCI 60 | 16.2 | 3.3 | 50.1 |
| 23 | NCI 60 | 67.7 | 6.6 | 100 |
These results indicate that certain derivatives exhibit potent growth inhibition against a variety of cancer cell lines, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidines have shown promising antimicrobial activity:
- Compounds were tested against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were determined, revealing significant antibacterial effects .
Case Studies
- In Vitro Studies : A series of compounds similar to the target compound were synthesized and evaluated for their biological activities. The presence of specific functional groups was found essential for their antimicrobial activities against strains like Escherichia coli and Staphylococcus aureus .
- Toxicity Assessment : Hemolytic assays indicated that the most potent compounds exhibited low toxicity at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Q & A
Basic: What are the key challenges in synthesizing this compound, and what methodologies optimize yield and purity?
Answer:
Synthesis involves multi-step routes with critical control over reaction conditions. Key steps include:
- Thienopyrimidinone core formation : Cyclization of substituted thiophene precursors under acidic conditions (e.g., polyphosphoric acid) at 80–100°C .
- Sulfanyl-acetamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF or DCM to attach the sulfanyl-acetamide moiety to the thienopyrimidinone core .
- Oxolane methylamine introduction : Nucleophilic substitution with oxolan-2-ylmethylamine in THF at reflux (60–70°C), monitored by TLC for completion .
Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) ensures >95% purity. Yield improvements (~60–70%) require strict inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?
Answer:
- 1H/13C NMR : Verify substituent connectivity (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; oxolane methylene at δ 3.2–3.5 ppm). Discrepancies in aromatic proton splitting patterns may indicate regiochemical impurities .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .
- X-ray crystallography : Resolves ambiguity in thienopyrimidinone ring conformation and sulfanyl-acetamide torsion angles. For example, C–S bond lengths (1.78–1.82 Å) and dihedral angles between aromatic systems (~45–60°) are critical for validating synthetic accuracy .
Advanced: How do structural modifications (e.g., chlorophenyl vs. fluorophenyl substituents) impact biological activity?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl group : Enhances hydrophobic interactions with enzyme active sites (e.g., kinase targets), increasing IC50 values by 3–5× compared to unsubstituted phenyl analogs .
- Oxolane methylamine : Improves solubility (logP reduction from 3.8 to 2.9) without compromising cell permeability, as shown in Caco-2 assays .
Methodology : - Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like EGFR or PI3K.
- In vitro assays : Test modified analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to quantify selectivity shifts .
Advanced: How to resolve contradictions in reported cytotoxicity data across cell lines?
Answer:
Discrepancies often arise from assay conditions or metabolic variability:
- Assay standardization : Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo) to minimize batch effects .
- Metabolic profiling : LC-MS/MS analysis of intracellular metabolite stability (e.g., glutathione conjugation via sulfanyl group) explains differential activity in HepG2 (high GST) vs. MCF-7 (low GST) cells .
- Orthogonal validation : Combine apoptosis markers (Annexin V/PI flow cytometry) with caspase-3/7 activation assays to confirm mechanism-specific toxicity .
Advanced: What in vivo models are appropriate for pharmacokinetic and toxicity studies?
Answer:
- Rodent models : Sprague-Dawley rats (IV/PO administration) assess bioavailability (F > 40% with PEG-400 co-solvent) and half-life (t1/2 ~5–7 hrs) .
- Tissue distribution : Radiolabeled compound (14C-acetamide) tracks accumulation in liver and kidneys, necessitating renal function monitoring .
- Toxicity endpoints : Histopathology (liver vacuolation) and serum ALT/AST levels at 50 mg/kg doses identify hepatotoxicity thresholds .
Basic: What computational tools predict solubility and permeability for formulation studies?
Answer:
- Solubility : Use ALOGPS 2.1 or SwissADME to estimate aqueous solubility (predicted ~0.02 mg/mL), validated by shake-flask method (pH 7.4 PBS) .
- Permeability : PAMPA assay (pH 6.5/7.4) correlates with Caco-2 results (Pe > 1×10⁻6 cm/s), indicating moderate absorption .
- Co-solvent screening : Ternary phase diagrams (e.g., PEG-400/ethanol/water) optimize nanoemulsions for in vivo delivery .
Advanced: How to design analogs to mitigate off-target effects (e.g., hERG inhibition)?
Answer:
- hERG patch-clamp assays : Identify structural culprits (e.g., oxolane methylamine’s basic nitrogen) contributing to hERG K+ channel blockade (IC50 ~10 µM) .
- Bioisosteric replacement : Substitute oxolane with azetidine (reduced basicity) or incorporate steric hindrance (gem-dimethyl groups) near the amine .
- Selectivity profiling : Broad-panel GPCR/ion channel screening (Eurofins SafetyScreen44) prioritizes analogs with >50× selectivity over hERG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
